2-(3,4-dimethoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-20-19(26-22-12)14-5-7-15(8-6-14)21-18(23)11-13-4-9-16(24-2)17(10-13)25-3/h4-10H,11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOAMBZBOQXNKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide typically involves multiple steps:
Formation of the 3,4-dimethoxyphenyl acetic acid: This can be achieved by reacting 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation.
Synthesis of the oxadiazole ring: The oxadiazole ring can be synthesized by reacting hydrazine with an appropriate carboxylic acid derivative, followed by cyclization.
Coupling of the two fragments: The final step involves coupling the 3,4-dimethoxyphenyl acetic acid derivative with the oxadiazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to 2-(3,4-dimethoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide have shown significant growth inhibition against various cancer cell lines:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.88% |
These results indicate that the compound may interfere with cancer cell proliferation mechanisms, possibly through apoptosis induction or cell cycle arrest .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Studies on related oxadiazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 256 µg/mL |
| Escherichia coli | 256 µg/mL |
These findings support the hypothesis that similar compounds can serve as effective antimicrobial agents .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease progression. Notably, enzyme inhibition studies have shown that oxadiazole derivatives can inhibit acetylcholinesterase activity, which is crucial in neurodegenerative diseases such as Alzheimer's .
Case Studies
Several case studies have documented the synthesis and biological evaluation of related compounds:
- Anticancer Study : A study involving a series of oxadiazole derivatives demonstrated their efficacy against multiple cancer types with varying mechanisms of action.
- Antimicrobial Study : Research focused on the synthesis of substituted oxadiazoles revealed significant antibacterial activity against common pathogens, suggesting a pathway for developing new antibiotics.
- Enzyme Inhibition Study : Investigations into enzyme inhibition highlighted the potential of these compounds to serve as leads for developing therapeutic agents targeting neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxyphenyl acetic acid: Shares the 3,4-dimethoxyphenyl moiety.
Oxadiazole derivatives: Compounds with the oxadiazole ring structure.
Uniqueness
2-(3,4-dimethoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is unique due to the combination of the 3,4-dimethoxyphenyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide represents a novel class of chemical entities that exhibit significant biological activities, particularly in the realm of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The oxadiazole moiety has been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
- Antiproliferative Effects : Studies indicate that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant cytotoxicity against various cancer cell lines. The compound's activity is enhanced through structural modifications that improve binding affinity to target proteins .
- Mechanism-Based Approaches : Recent research highlights the importance of understanding the molecular interactions and pathways affected by such compounds to develop effective anticancer therapies .
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth | |
| Antimicrobial | Activity against bacterial strains | |
| Antioxidant | Free radical scavenging | |
| Analgesic | Pain relief in animal models |
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of similar oxadiazole derivatives against various cancer cell lines. The results demonstrated that compounds with the oxadiazole ring significantly inhibited cell proliferation in breast and lung cancer models. The compound's mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Properties
Research on related compounds indicated strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting potential for development as antimicrobial agents .
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-(3,4-dimethoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example:
- Temperature : Elevated temperatures (80–120°C) are often used to facilitate cyclization of oxadiazole rings, but excess heat may degrade sensitive functional groups like acetamides .
- pH : Basic conditions (e.g., NaOH/K₂CO₃ in DMF) are critical for deprotonation during amide bond formation, but over-basification can hydrolyze methoxy groups .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance solubility of intermediates, but residual solvent traces must be minimized to avoid interference in biological assays .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR validates the presence of methoxy (δ 3.8–4.0 ppm) and oxadiazole (δ 8.1–8.5 ppm) protons. FT-IR confirms amide C=O stretching (~1650 cm⁻¹) .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) ensures >95% purity. LC-MS monitors molecular ion peaks (e.g., [M+H⁺] at m/z 423.2) .
- Elemental Analysis : Matches calculated C, H, N percentages within ±0.3% deviation .
Q. What structural features influence its biological activity?
- Methodological Answer :
- The 3,4-dimethoxyphenyl group enhances lipophilicity, improving membrane permeability, while the 3-methyl-1,2,4-oxadiazole moiety provides metabolic stability against esterases .
- SAR Studies : Substituting the oxadiazole’s methyl group with halogens (e.g., Cl, Br) alters electron density, affecting binding to targets like kinases or GPCRs .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed acetamide) .
- Light/Heat Stability : Expose to UV light (254 nm) or 40°C for 48h. Degradation kinetics are modeled using Arrhenius equations to predict shelf-life .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Assay Validation : Cross-test the compound in standardized assays (e.g., ATPase inhibition vs. kinase binding) to rule out false positives from assay-specific artifacts .
- Batch Analysis : Compare activity of different synthetic batches to identify impurities (e.g., residual DMF) that may skew results .
Q. How to design a multi-step synthesis route with orthogonal protection for derivatives?
- Methodological Answer :
- Stepwise Protection : Use Boc for amines and TBS for hydroxyls during intermediate steps. For example, protect the oxadiazole nitrogen before introducing the acetamide group .
- Catalytic Optimization : Pd/C or Ni catalysts enable selective hydrogenation of nitro groups without reducing oxadiazole rings .
Q. What in silico approaches predict binding modes to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or β-amyloid). The oxadiazole ring often forms π-π interactions with aromatic residues .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) >2.0 Å suggests poor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
